Avermectin B2a
CAS No.: 65195-57-5
Cat. No.: VC1798901
Molecular Formula: C48H74O15
Molecular Weight: 891.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65195-57-5 |
|---|---|
| Molecular Formula | C48H74O15 |
| Molecular Weight | 891.1 g/mol |
| IUPAC Name | (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
| Standard InChI | InChI=1S/C48H74O15/c1-11-24(2)43-28(6)35(49)22-47(63-43)21-33-18-32(62-47)16-15-26(4)42(25(3)13-12-14-31-23-56-45-40(50)27(5)17-34(46(52)59-33)48(31,45)53)60-39-20-37(55-10)44(30(8)58-39)61-38-19-36(54-9)41(51)29(7)57-38/h12-15,17,24-25,28-30,32-45,49-51,53H,11,16,18-23H2,1-10H3/b13-12+,26-15+,31-14+/t24-,25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47-,48+/m0/s1 |
| Standard InChI Key | CWGATOJEFAKFBK-PDVFGPFMSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H]1[C@H]([C@H](C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O)C |
| SMILES | CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C |
| Canonical SMILES | CCC(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)O)C |
Introduction
Chemical Structure and Properties
Avermectin B2a is characterized by a complex molecular structure with the chemical formula C48H74O15 and a molecular weight of 891.1 g/mol . It belongs to the family of macrocyclic lactones, sharing structural similarities with other avermectin compounds.
Structural Components
The structural complexity of Avermectin B2a is defined by its macrocyclic lactone core with multiple functional groups. It features a 16-membered macrocyclic lactone ring with a spiroketal arrangement . The compound's full IUPAC name is (1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',21,24-trihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one .
Biosynthesis of Avermectin B2a
The biosynthesis of Avermectin B2a occurs naturally through the fermentation of Streptomyces avermitilis, a soil-dwelling actinomycete bacterium .
Biosynthetic Pathway
The biosynthesis of avermectins, including B2a, involves a complex pathway controlled by a cluster of genes in S. avermitilis that has been fully sequenced . This gene cluster encodes all the enzymes involved in the various steps of avermectin synthesis . The biosynthetic process can be divided into several key stages:
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Synthesis of avermectin aglycone catalyzed by polyketide synthases
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Modification of the aglycone structure
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Synthesis of modified sugars
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Glycosylation of the avermectin aglycone with the modified sugars
Enzymatic Processes
The polyketide synthase complex required for the initial synthesis of avermectin aglycone involves four proteins: AVES 1, AVES 2, AVES 3, and AVES 4 . These enzymes use either isobutyrl CoA or 2-methylbutyrl CoA as a substrate, after which seven acetate units and five propionate units are added to produce avermectin "A" or "B" series, respectively .
Several additional enzymes are involved in modifying the avermectin aglycone:
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AveE: Contains a Cyt P450 monooxygenase activity that catalyzes the cyclization between C6 and C8 to form a furan ring
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AveF: Has a keto reductase activity that catalyzes the reduction of the keto group on C5 to a hydroxyl group
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AveC: Acts as a dehydratase between C22–C23 in module 2
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AveD: Possesses a methyltransferase activity that requires S-adenosylmethionine (SAM)
The action of AveC or AveD on the aglycone determines whether the resulting avermectin aglycone produces avermectin series "A" or "B" and series 1 or 2, respectively .
Classification within Avermectin Family
Avermectin B2a is one of eight structural components within the avermectin family. Understanding its position within this classification provides context for its specific properties and applications.
Avermectin Components
The avermectin family is divided into four major components (A1a, A2a, B1a, and B2a) and four minor components (A1b, A2b, B1b, and B2b) . Avermectin B2a is one of the major components, with B1a being identified as the most effective parasitic control compound .
Relationship to Other Avermectins
Avermectin B2a is closely related to other avermectin compounds but differs in specific structural elements. While Avermectin B1a is often considered the most potent component for antiparasitic applications, B2a serves as an important starting material for synthesizing derivatives with enhanced properties . Abamectin B2, which is a mixture of B2a and B2b, is registered for the management of root-knot nematodes in crops such as tomato .
Mechanism of Action
The biological activity of Avermectin B2a, like other avermectins, is primarily based on its interaction with neural systems in target organisms.
Neurological Effects
Avermectin B2a and other avermectins work by preventing the transmission of electrical impulses in the muscles and nerves of invertebrates . They achieve this by amplifying the effects of glutamate on invertebrate-specific gated chloride channels . This mechanism causes a constant flow of chloride ions into nerve cells, leading to hyperpolarization, paralysis, and eventually death of the target organism .
Selectivity and Efficacy
The selectivity of avermectins for invertebrates over mammals is due to the differential sensitivity of their respective glutamate-gated chloride channels. This selectivity makes avermectins, including B2a, particularly valuable as pesticides and antiparasitic agents with relatively low mammalian toxicity at therapeutic doses.
Applications and Uses
Avermectin B2a has found diverse applications across agricultural, veterinary, and medical fields due to its potent biological activities.
Agricultural Applications
In agriculture, Avermectin B2a and its derivatives are primarily used as pesticides and antiparasitic agents . They are effective against a wide range of agricultural pests, including:
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Nematodes, particularly root-knot nematodes (Meloidogyne incognita)
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Mites, such as Tetranychus cinnabarinus
Abamectin B2, which contains B2a, is specifically registered for the management of root-knot nematodes in crops like tomato .
Research on Avermectin B2a Derivatives
Significant research has been conducted to develop derivatives of Avermectin B2a with enhanced properties and applications.
Synthetic Modifications
Researchers have developed 23,24-alkene-avermectin B2a derivatives through a one-pot multistep reaction using Avermectin B2a as a starting material . These modifications aim to enhance the insecticidal activities of the parent compound while potentially reducing toxicity and environmental impact.
Efficacy of Derivatives
Bioassay results have demonstrated the effectiveness of certain Avermectin B2a derivatives against various pests:
| Compound | Target Organism | LC50 Value (mg/L) | Comparison to Avermectin |
|---|---|---|---|
| Compound 4 | Meloidogyne incognita | 0.63 | Similar (0.46 mg/L) |
| Compound 9 | Meloidogyne incognita | 0.50 | Similar (0.46 mg/L) |
| Compound 9 | Tetranychus cinnabarinus | 0.0067 | Superior |
| Compound 9 | Mythimna separata | 0.047 | Superior |
Field experiments have shown that spraying 0.25% water-dispersible granules of compound 9 at 345 g ha-1 effectively controlled M. incognita outbreaks with an efficacy of 84.9% .
Environmental Benefits
The development of Avermectin B2a derivatives offers important environmental benefits. By utilizing a byproduct of avermectin fermentation as a starting material, these developments improve the utilization efficiency of fermentation products and potentially reduce environmental pollution associated with fermentation byproducts . This approach contributes to a more sustainable avermectin fermentation process.
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